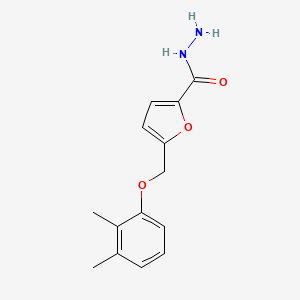

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide

Description

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide is a synthetic carbohydrazide derivative featuring a furan core substituted at position 5 with a (2,3-dimethylphenoxy)methyl group.

Properties

IUPAC Name |

5-[(2,3-dimethylphenoxy)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-4-3-5-12(10(9)2)18-8-11-6-7-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFBMOMHMWZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=C(O2)C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide has been investigated for its potential as an antimicrobial agent. The following properties have been noted:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for drug development aimed at treating infections resistant to conventional therapies .

-

Mechanism of Action : The antimicrobial activity may be attributed to:

- Enzyme Inhibition : The compound potentially inhibits enzymes involved in metabolic pathways crucial for microbial survival.

- Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

| Application Area | Description |

|---|---|

| Synthesis of Derivatives | Can be modified to create various derivatives with enhanced biological activities or different chemical properties. |

| Building Block for Pharmaceuticals | Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). |

Agricultural Chemistry

The compound's potential extends into agricultural chemistry, where it may be explored for developing agrochemicals with antifungal properties. This application is particularly relevant in the context of crop protection against fungal pathogens.

Antimicrobial Efficacy Study

A recent study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values, suggesting potent antimicrobial activity.

- Toxicity Assessment : Toxicity tests revealed that the compound was non-toxic at concentrations up to 200 µmol/L, indicating safety for potential therapeutic use.

Synthesis and Characterization

In another study focused on the synthesis of derivatives of furan-based compounds, this compound was synthesized through a two-step reaction involving phenolic compounds and hydrazine derivatives. The synthesized product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Molecular Properties

Key Observations :

- Core Heterocycle : Replacing the carbohydrazide with oxadiazole-thiol (as in ) introduces a sulfur atom, which may improve radical scavenging or metal-binding properties .

Physicochemical Properties

Table 2: Solubility and LogP Data

Notes:

- The 2-methoxy-4-propyl derivative () shows moderate aqueous solubility due to its polar methoxy group, while dimethylphenoxy analogues likely have higher lipophilicity .

Table 3: Antimicrobial and Pharmacological Profiles

Key Findings :

- Oxadiazole-thiol derivatives () exhibit broad-spectrum antimicrobial activity, likely due to thiol-mediated disruption of microbial enzymes .

Biological Activity

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The synthesis typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid hydrazide under controlled conditions, often utilizing solvents like ethanol or methanol and various catalysts to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its antibacterial, antifungal, and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial effects. For instance:

- Activity Against Gram-positive Bacteria : In studies involving similar furan derivatives, compounds have shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

- Comparative Analysis : A study highlighted that certain furan derivatives outperformed traditional antibiotics like streptomycin in inhibiting bacterial growth .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Furan Derivative A | Staphylococcus aureus | 1 |

| Furan Derivative B | Escherichia coli | 5 |

| This compound | TBD | TBD |

Antifungal Activity

The compound's antifungal properties have also been explored. It was found to exhibit moderate activity against various fungal strains, including Candida albicans. Comparative studies showed that while some derivatives had IC50 values around 5 µg/mL against this pathogen, specific data for this compound remains to be established .

Anticancer Activity

The anticancer potential of furan derivatives is well-documented. For instance:

- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines such as HeLa and HepG2. One derivative exhibited an IC50 value of 62.37 µg/mL against HeLa cells .

- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction and interference with specific cellular pathways .

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HeLa | Furan Derivative A | 62.37 |

| HepG2 | Furan Derivative B | TBD |

Case Studies

- Antibacterial Efficacy : A recent study synthesized several furan derivatives and tested their efficacy against a panel of bacterial strains. The results indicated that modifications in the phenoxy group significantly influenced antibacterial activity.

- Cytotoxicity Assessment : In another investigation focusing on anticancer properties, the cytotoxic effects of various furan derivatives were assessed using the MTT assay across multiple cancer cell lines. The study concluded that structural variations could enhance biological efficacy.

Q & A

Q. What are the established synthetic routes for 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with the formation of phenoxy-methyl intermediates. For example, alkylation of 2,3-dimethylphenol with a furan-based halide (e.g., chloromethylfuran) under basic conditions (e.g., K₂CO₃/NaOH) generates the ether linkage . Subsequent hydrazide formation is achieved via condensation with hydrazine hydrate under reflux in ethanol. Critical factors include pH control during purification (optimal pH 5–6 improves yield by minimizing salt formation) and reaction time adjustments to avoid over-oxidation .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the carbohydrazide moiety .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups on the phenoxy ring at δ ~2.2–2.4 ppm, furan protons at δ ~6.5–7.5 ppm) .

- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental analysis : Ensures purity by matching calculated and observed C/H/N ratios .

Q. What preliminary biological activities have been reported for structurally analogous carbohydrazides?

Analogous compounds (e.g., 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole derivatives) exhibit antimicrobial activity (MIC 5–30 µg/well) against Gram-positive bacteria and fungi, likely due to thiol group interactions with microbial enzymes . Antioxidant potential via radical scavenging has also been observed in furan-carbohydrazide derivatives .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final hydrazide formation step?

Yield improvements may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of carbonyl carbons during hydrazide condensation .

- Catalysis : Acidic (e.g., glacial acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) accelerate Schiff base formation .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to traditional reflux .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Discrepancies in NMR assignments (e.g., overlapping furan/phenoxy signals) can be addressed via:

Q. How does the substitution pattern on the phenoxy ring influence biological activity?

Comparative studies on analogs (e.g., 2,4-dimethyl vs. 2,3-dimethylphenoxy derivatives) reveal that electron-donating groups (e.g., methyl) enhance lipophilicity, improving membrane permeability. However, steric hindrance from 2,3-dimethyl substitution may reduce binding affinity to microbial targets compared to less bulky analogs .

Q. What mechanistic insights exist regarding its enzyme inhibition or receptor interactions?

Molecular docking studies suggest that the furan-carbohydrazide scaffold binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues (e.g., Asp27, Lys32). The hydrazide moiety may chelate metal ions in enzyme cofactors, disrupting catalytic activity .

Q. How can computational tools predict and optimize its pharmacokinetic properties?

- ADMET prediction : Software like SwissADME evaluates bioavailability, highlighting potential issues with logP (>3.5) and aqueous solubility .

- QSAR modeling : Correlates structural features (e.g., Hammett constants of substituents) with antimicrobial potency to guide analog design .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points for structurally similar compounds?

Variations (e.g., 164–188°C for analogs ) may arise from polymorphic forms or impurities. Validate via:

Q. What experimental controls are critical when assessing antioxidant activity to avoid false positives?

- Blank assays : Exclude auto-oxidation of DPPH/ABTS reagents.

- Reference standards : Compare with ascorbic acid or Trolox to normalize radical scavenging rates .

- Metal chelation tests : Confirm activity is not artifactually enhanced by trace metal ions .

Methodological Recommendations

- Synthetic protocols : Follow reflux conditions in (e.g., 12-hour reflux in ethanol for hydrazide formation) .

- Crystallography : Use SHELXL for refinement, particularly for resolving disorder in the phenoxy-methyl group .

- Bioactivity assays : Employ microbroth dilution (CLSI guidelines) for MIC determination to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.